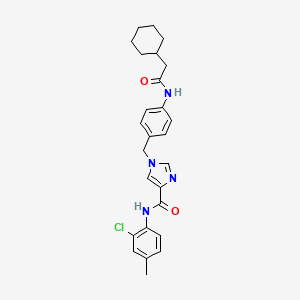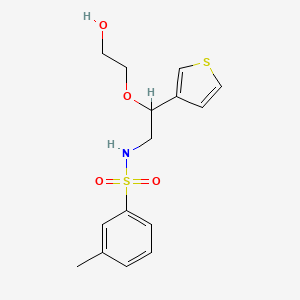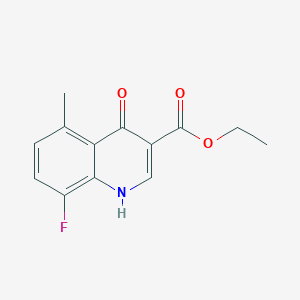![molecular formula C27H27FN6O5S2 B2985267 4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 389071-89-0](/img/structure/B2985267.png)
4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be an organic molecule with several functional groups, including a sulfamoyl group, a fluoroanilino group, a methoxyphenyl group, and a triazol group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry or materials science.
Synthesis Analysis
Without specific information, it’s difficult to comment on the synthesis of this compound. However, it likely involves several steps, each introducing a different functional group. The synthesis would require careful planning and execution to ensure the correct structure is obtained.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of various functional groups means it could potentially participate in a wide range of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and the functional groups present. For example, it might have particular solubility characteristics, melting/boiling points, and reactivity.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Interaction
The study of similar compounds has revealed insights into their metabolic pathways and interactions with enzymes. For instance, research on novel antidepressants like Lu AA21004 shows the involvement of various cytochrome P450 enzymes in oxidative metabolism, highlighting the compound's transformation into multiple metabolites through enzymatic reactions. This type of study is crucial for understanding how similar compounds are processed in the body and their potential interactions with other drugs or biological molecules (Hvenegaard et al., 2012).
Chemical Synthesis and Structural Analysis
Research on the synthesis and structural analysis of chemical compounds provides foundational knowledge for the development of new drugs or materials. For example, the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement offers an efficient approach to create structurally complex and potentially bioactive molecules. Such studies contribute to the field of synthetic chemistry by introducing novel methods for constructing chemical entities with specific functional properties (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
Compounds with structural similarities to the one have been explored for their antimicrobial properties. The investigation of novel sulfonamide derivatives, for example, demonstrates the potential of these compounds to inhibit bacterial and fungal growth. Such research is vital for the development of new antimicrobial agents in the face of increasing antibiotic resistance (Ghorab et al., 2017).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling it. The specific hazards would depend on the properties of the compound.
Zukünftige Richtungen
Future research could involve exploring the properties and potential applications of this compound. This could include investigating its biological activity, its potential use in materials science, or its reactivity in chemical reactions.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN6O5S2/c1-33(2)41(37,38)19-14-12-18(13-15-19)26(36)29-16-24-31-32-27(34(24)22-10-6-7-11-23(22)39-3)40-17-25(35)30-21-9-5-4-8-20(21)28/h4-15H,16-17H2,1-3H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQOSCBNBPMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)
![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)
![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)
![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)



![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)